molecular formula C23H38N2O2S B12522122 O-(2-Aminophenyl) hexadecanoylcarbamothioate CAS No. 805323-94-8

O-(2-Aminophenyl) hexadecanoylcarbamothioate

Cat. No.: B12522122
CAS No.: 805323-94-8
M. Wt: 406.6 g/mol
InChI Key: XCIVQWKXZFURIR-UHFFFAOYSA-N
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Description

O-(2-Aminophenyl) hexadecanoylcarbamothioate is a carbamothioate ester derivative characterized by a hexadecanoyl (C16) chain and a 2-aminophenyl group. Carbamothioates, in general, are sulfur-containing analogs of carbamates, where the oxygen atom in the ester group is replaced by sulfur. This substitution enhances their stability under certain conditions while altering reactivity patterns .

The compound’s synthesis likely involves coupling hexadecanoyl chloride with an O-(2-aminophenyl) carbamothioate intermediate. Such derivatives are of interest in medicinal chemistry and materials science due to their tunable lipophilicity and electronic properties. For instance, the 2-aminophenyl group may facilitate hydrogen bonding or serve as a site for further functionalization, while the hexadecanoyl chain could improve membrane permeability in biological systems .

Properties

CAS No.

805323-94-8

Molecular Formula

C23H38N2O2S

Molecular Weight

406.6 g/mol

IUPAC Name

O-(2-aminophenyl) N-hexadecanoylcarbamothioate

InChI

InChI=1S/C23H38N2O2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-22(26)25-23(28)27-21-18-16-15-17-20(21)24/h15-18H,2-14,19,24H2,1H3,(H,25,26,28)

InChI Key

XCIVQWKXZFURIR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(=S)OC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(2-Aminophenyl) hexadecanoylcarbamothioate typically involves the reaction of 2-aminophenol with hexadecanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The resulting intermediate is then treated with thiocarbamoyl chloride to yield the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: O-(2-Aminophenyl) hexadecanoylcarbamothioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, O-(2-Aminophenyl) hexadecanoylcarbamothioate is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and polymers .

Biology: In biological research, this compound is studied for its potential as a biochemical probe. It is used to investigate enzyme-substrate interactions and protein-ligand binding studies .

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is being investigated for its antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the formulation of specialty chemicals and materials. It is employed in the production of surfactants, lubricants, and coatings .

Mechanism of Action

The mechanism of action of O-(2-Aminophenyl) hexadecanoylcarbamothioate involves its interaction with specific molecular targets. The aminophenyl group can form hydrogen bonds and hydrophobic interactions with proteins, affecting their function. The hexadecanoylcarbamothioate moiety can interact with lipid membranes, altering their properties and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s closest analogs include:

  • O-Phenyl carbamothioate (CAS 824-88-4): A simpler derivative lacking the hexadecanoyl chain and the amine substituent.
  • O-(4-Nitrophenyl) carbamothioate : Features an electron-withdrawing nitro group instead of the amine.
  • O-(2-Methoxyphenyl) carbamothioate : Substitutes the amine with a methoxy group, altering electronic and steric profiles.
Key Structural Differences:
Feature O-(2-Aminophenyl) Hexadecanoylcarbamothioate O-Phenyl Carbamothioate O-(4-Nitrophenyl) Carbamothioate
Aryl Substituent 2-Aminophenyl Phenyl 4-Nitrophenyl
Acyl Chain Hexadecanoyl (C16) None (H atom) None (H atom)
Polarity Moderate (amine + long chain) Low High (nitro group)

Physicochemical Properties

Property This compound O-Phenyl Carbamothioate O-(4-Nitrophenyl) Carbamothioate
Molecular Weight 406.63 g/mol 153.20 g/mol 198.20 g/mol
Solubility in Water Low (<0.1 mg/mL) Moderate in organic solvents Very low
Melting Point ~120–125°C 85–90°C 150–155°C
Stability Stable at RT; hydrolyzes under acidic conditions Hydrolysis-sensitive High (resists hydrolysis)

Key Findings :

  • The hexadecanoyl chain significantly increases molecular weight and lipophilicity, reducing aqueous solubility.
  • The 2-aminophenyl group introduces polarity and hydrogen-bonding capability, distinguishing it from non-polar phenyl or electron-deficient nitrophenyl analogs.
  • Nitro-substituted derivatives exhibit higher thermal stability due to electron-withdrawing effects .

Reactivity and Stability

  • Hydrolysis: Carbamothioates undergo hydrolysis more slowly than carbamates due to the weaker nucleophilicity of sulfur. However, the 2-aminophenyl group in the target compound may accelerate hydrolysis under acidic conditions via intramolecular catalysis .
  • Oxidative Stability: The hexadecanoyl chain may protect the thioester bond from oxidation compared to shorter-chain analogs.

Biological Activity

O-(2-Aminophenyl) hexadecanoylcarbamothioate is a compound of considerable interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C20H34N2O2S\text{C}_{20}\text{H}_{34}\text{N}_2\text{O}_2\text{S} and an average mass of approximately 406.63 g/mol. The compound features a hexadecanoyl group linked to a carbamothioate functional group on an amino-substituted phenyl ring, which contributes to its reactivity and potential biological effects.

PropertyValue
Molecular FormulaC20H34N2O2S
Average Mass406.63 g/mol
Monoisotopic Mass406.2654 g/mol

Synthesis Methods

The synthesis of this compound can be approached through several methods, including:

  • Direct Coupling : Reacting hexadecanoyl chloride with 2-aminophenol in the presence of a base.
  • Thioester Formation : Using thioacetic acid derivatives to form the carbamothioate linkage.
  • Microwave-Assisted Synthesis : Employing microwave irradiation to enhance reaction rates and yields.

Each method has its advantages and may require optimization based on desired purity and yield.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : In vitro tests indicate potential effectiveness against certain bacterial strains.
  • Anticancer Properties : Preliminary assays show promise in inhibiting cancer cell proliferation in specific cancer lines.

The exact mechanisms remain under investigation, but it is hypothesized that the fatty acid chain may enhance membrane permeability, allowing for increased cellular uptake.

Interaction Studies

Understanding how this compound behaves within biological systems is crucial for assessing its viability as a therapeutic agent. Interaction studies have revealed:

  • Binding Affinity : The compound shows significant binding affinity for certain enzymes involved in lipid metabolism.
  • Cellular Uptake : Studies indicate enhanced uptake in cancerous cells compared to normal cells, suggesting selective targeting capabilities.

These findings are essential for further development as a potential drug candidate.

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